2-(2-(2-Butoxyethoxy)ethoxy)ethylamine

Description

Introduction to 2-(2-(2-Butoxyethoxy)ethoxy)ethylamine

Systematic Nomenclature and Structural Characterization

IUPAC Nomenclature and CAS Registry Number Assignment

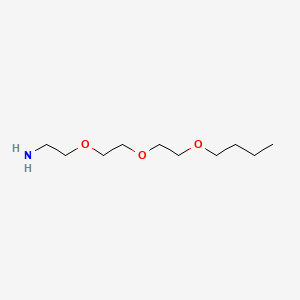

The compound is formally named 2-[2-(2-butoxyethoxy)ethoxy]ethanamine under IUPAC guidelines, reflecting its branched ether chain terminated by a primary amine group. Its Chemical Abstracts Service (CAS) registry number is 85030-57-5 , uniquely identifying it in chemical databases. The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns it the identifier 285-183-7 , further standardizing its classification.

Molecular Structure Analysis: Ether-Amine Hybrid Architecture

The molecular formula C₁₀H₂₃NO₃ (molecular weight: 205.295 g/mol ) delineates a structure comprising three distinct regions:

- A butyl group (C₄H₉) at the hydrophobic terminus.

- A triethylene glycol-derived ether chain (-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-) forming the central core.

- A primary amine group (-NH₂) at the hydrophilic terminus.

This architecture creates an amphiphilic molecule capable of interfacial activity. The ether linkages introduce flexibility, while the amine group enables hydrogen bonding and protonation-dependent reactivity. The density of 0.948 g/cm³ and boiling point of 279.8°C reflect moderate intermolecular forces typical of polyether amines.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₂₃NO₃ | |

| Molecular weight | 205.295 g/mol | |

| Density (20°C) | 0.948 g/cm³ | |

| Boiling point (760 mmHg) | 279.8°C | |

| Flash point | 115.7°C |

Stereochemical Considerations and Conformational Dynamics

Although the molecule lacks chiral centers, its conformational flexibility arises from:

- Free rotation around C-O bonds in the ether chain.

- Variable dihedral angles in the ethylene glycol subunits.

- Dynamic folding of the polyether chain influenced by solvent polarity.

Computational models suggest gauche conformers dominate in apolar environments due to reduced steric hindrance, while polar solvents stabilize trans configurations to maximize solvation of the amine group. The logP value of 1.495 indicates moderate hydrophobicity, consistent with balanced ether/amine interactions.

The refractive index of 1.441 correlates with electron density distribution across the ether-amine framework. Nuclear magnetic resonance (NMR) studies would likely show distinct signals for:

- Butyl methyl protons (δ 0.8–1.0 ppm).

- Ether methylene groups (δ 3.4–3.7 ppm).

- Amine protons (δ 1.5–2.5 ppm, broad).

Properties

CAS No. |

85030-57-5 |

|---|---|

Molecular Formula |

C10H23NO3 |

Molecular Weight |

205.29 g/mol |

IUPAC Name |

2-[2-(2-butoxyethoxy)ethoxy]ethanamine |

InChI |

InChI=1S/C10H23NO3/c1-2-3-5-12-7-9-14-10-8-13-6-4-11/h2-11H2,1H3 |

InChI Key |

LXLXYIZJFSMUMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOCCOCCN |

Origin of Product |

United States |

Preparation Methods

Alkylation Process

The most common method for synthesizing 2-(2-(2-Butoxyethoxy)ethoxy)ethylamine involves the alkylation of diglycolamine with tert-butyl chloride. The process can be summarized as follows:

Reagents :

- Diglycolamine

- Tert-butyl chloride

- Acid-binding agent (e.g., sodium bicarbonate)

-

- Temperature : 80-120 °C

- Pressure : 0.5-2 MPa

- Time : 4-8 hours

-

- Mix diglycolamine, tert-butyl chloride, and the acid-binding agent in a reaction vessel.

- Heat the mixture to the specified temperature and maintain the pressure for the required duration.

- After completion, cool the reaction mixture to room temperature, filter, and separate the oil phase from the aqueous layer.

- Remove low-boiling substances via rotary evaporation and perform a final distillation under reduced pressure.

Yield and Purity

The yield of this synthesis method can vary based on specific conditions. For instance, one reported yield was approximately 66% when using a molar ratio of tert-butyl chloride to diglycolamine of about 1.5:1 at a reaction temperature of 100 °C for 6 hours.

Comparative Analysis of Preparation Methods

| Method | Reagents Used | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|

| Method A | Diglycolamine, tert-butyl chloride | 80-120 | 0.5-2 | ~66 |

| Method B | Triethylene glycol monobutyl ether, amine derivatives | Varies | Atmospheric | Variable |

Research Findings

Reaction Mechanism

The reaction mechanism primarily involves nucleophilic substitution where the amino group of diglycolamine attacks the carbon atom of tert-butyl chloride, leading to the formation of the ether linkage and subsequent release of hydrochloric acid.

Chemical Reactions Analysis

Structural Relationships and Analogous Compounds

The search results focus on 2-(2-(2-butoxyethoxy)ethoxy)ethanol (CAS 143-22-6) and its derivatives, such as 2-[2-(2-butoxyethoxy)ethoxy]ethyl acetate (CAS 248.32 g/mol) . These compounds feature a polyethylene glycol backbone with butoxyethoxy ether groups. While the ethylamine variant is not directly addressed, insights from ethanol-based derivatives provide a foundation for hypothetical reaction pathways.

Thermal Degradation (2-Ethoxyethanol as a Model)

A computational study on 2-ethoxyethanol (2-EE) reveals multiple thermal degradation pathways :

-

Unimolecular dissociation produces ethanol, ethanal, or ethylene glycol via concerted transition states.

-

Bimolecular reactions with solvents like ethanol or isobutanol yield products such as diethyl ether, H₂, and ethanal.

-

Activation energies for these pathways range from 221–448 kJ/mol , with ethanol reactions being kinetically more favorable than isobutanol interactions .

Reaction with Isocyanates

The reaction of 2-(2-(2-butoxyethoxy)ethoxy)ethanol with 2,4-diisocyanato-1-methylbenzene and 1,3-diisocyanato-2-methylbenzene forms polyurethane precursors . This suggests that alcohol groups in the compound can undergo nucleophilic substitution with isocyanates.

Toxicological and Physicochemical Data

For 2-(2-butoxyethoxy)ethoxyethanol (CAS 112-34-5):

-

Acute toxicity : Low mortality in rats exposed to 18 ppm vapor .

-

Skin irritation : Causes reversible erythema and edema in rabbits .

-

Systemic effects : Hematological changes (e.g., reduced red blood cell count) observed at high oral doses (891–1360 mg/kg/day) .

Hypothetical Reaction Pathways for Ethylamine Variant

While no direct data exists for the ethylamine compound, its reactions could theoretically include:

-

Alkylation : Reaction with alkyl halides or aldehydes to form quaternary ammonium salts.

-

Nucleophilic substitution : Participation in urethane or polyurethane formation (analogous to ethanol derivatives) .

-

Thermal stability : Likely lower than ethanol derivatives due to the labile amine group.

Research Gaps and Limitations

-

Lack of direct data : No sources address the ethylamine variant specifically.

-

Toxicity extrapolation : Amine groups may introduce new hazards (e.g., sensitization risks) not observed in ethanol analogs .

-

Thermal behavior : Computational studies on 2-ethoxyethanol cannot fully predict amine reactivity.

Scientific Research Applications

Applications Overview

The applications of 2-(2-(2-Butoxyethoxy)ethoxy)ethylamine can be categorized into several key areas:

Solvent Applications

This compound serves as an effective solvent in various formulations due to its ability to dissolve a wide range of substances. It is commonly used in:

- Coatings and Paints : Acts as a solvent for nitrocellulose, oils, and dyes, enhancing the application properties of paints and coatings .

- Cleaning Products : Utilized in industrial and household cleaners for its ability to dissolve grease and grime .

- Textile Processing : Employed in dyeing and finishing processes to improve the solubility of dyes .

Chemical Synthesis

This compound is also significant in chemical synthesis:

- Intermediate for Synthesis : It is a precursor for synthesizing various chemical compounds, including surfactants and emulsifiers used in personal care products .

- Fluorescent Probes : Used as an intermediate for developing fluorescent probes for detecting specific ions like palladium .

Industrial Applications

The compound finds utility in several industrial processes:

- Foam Control Agents : It is used as a foam control agent in food processing industries, helping to manage foam during production .

- Plasticizers : Acts as a plasticizer in the formulation of plastics, enhancing flexibility and durability .

Case Study 1: Use in Paints

A study demonstrated that incorporating this compound into paint formulations improved the flow and leveling characteristics significantly compared to traditional solvents. The study highlighted its effectiveness in maintaining a uniform finish while reducing drying times.

Case Study 2: Textile Dyeing

In textile dyeing applications, this compound was shown to enhance dye uptake on synthetic fibers. A comparative analysis revealed that fabrics treated with formulations containing this compound exhibited more vibrant colors and better wash fastness than those treated with conventional solvents.

Table 1: Comparison of Solvent Properties

| Property | This compound | Ethanol | Acetone |

|---|---|---|---|

| Boiling Point (°C) | 230 | 78 | 56 |

| Density (g/cm³) | 1.01 | 0.789 | 0.784 |

| Solubility in Water | Miscible | Miscible | Miscible |

Table 2: Industrial Applications

| Application Area | Specific Use |

|---|---|

| Coatings | Solvent for nitrocellulose |

| Cleaning Products | Industrial degreasers |

| Textile Processing | Dyeing agent |

| Food Industry | Foam control |

Mechanism of Action

The mechanism of action of 2-(2-(2-Butoxyethoxy)ethoxy)ethylamine involves its interaction with various molecular targets and pathways. The ethylamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the glycol ether chain can enhance the solubility and stability of the compound in aqueous and organic environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(2-Aminoethoxy)ethanol (CAS 929-06-6)

- Structure: Shorter chain (C₄H₁₁NO₂) with one ethoxy unit and a hydroxyl group.

- Properties : Less hydrophobic than the target compound due to the hydroxyl group and shorter chain. Used in gas treatment (e.g., CO₂ absorption) .

- Key Difference : Hydroxyl group introduces hydrogen bonding, increasing water solubility.

[2-(2-Aminoethoxy)ethyl]diethylamine (CAS 136089-19-5)

Ether Chain Modifications

Butoxytriglycol (Triethylene glycol butyl ether, CAS 143-22-6)

- Structure : Similar triethylene glycol chain but lacks the amine group.

- Properties: Non-reactive alcohol; used as a solvent or brake fluid additive.

2-[2-(2-Azidoethoxy)ethoxy]ethanamine (CAS 166388-57-4)

- Structure : Replaces butoxy with an azido group.

- Properties: Azide functionality enables "click chemistry" for bioconjugation (e.g., PROTACs, ADCs).

Substituent Variations

3-(2'-Methoxyethoxy)propylamine (CAS 54303-31-0)

- Structure : Methoxy group instead of butoxy; shorter propyl backbone.

- Properties: Lower molecular weight (C₆H₁₅NO₂) enhances volatility. Used in agrochemical intermediates .

2-(2-Methoxyphenoxy)ethylamine (CAS 1194-09-4)

Comparative Data Table

Research Findings and Trends

- Hydrophobicity : The butoxy group in the target compound enhances lipid solubility, making it suitable for surfactant applications, whereas shorter chains (e.g., methoxy) favor aqueous solubility.

- Reactivity: Primary amines (target compound) are more nucleophilic than tertiary amines ([2-(2-aminoethoxy)ethyl]diethylamine) but less stable in oxidative environments.

- Safety : Polyether amines generally require strict handling (e.g., PPE, ventilation) due to skin/eye irritation risks, whereas azido derivatives demand precautions against explosive hazards .

Biological Activity

2-(2-(2-Butoxyethoxy)ethoxy)ethylamine, also known as TGBE (triethylene glycol butyl ether), is a chemical compound characterized by its ether and amine functional groups. Its molecular formula is . This compound has garnered attention due to its potential applications in various industrial processes, particularly in foam control and as a surfactant. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Molecular Weight : 201.29 g/mol

- CAS Number : 85030-57-5

- Structure : The compound features a triethylene glycol backbone with a butoxy group attached, contributing to its hydrophilic and lipophilic properties.

Biological Activity Overview

The biological activity of TGBE has been evaluated through various studies focusing on its toxicity, metabolism, and potential effects on human health.

Toxicity Studies

-

Acute Toxicity :

- The compound exhibits low acute toxicity in animal models. The oral LD50 (lethal dose for 50% of the population) in rats has been reported between 8,500 mg/kg and 10,600 mg/kg, indicating a relatively safe profile for ingestion .

- Inhalation studies showed no mortalities at exposure levels of 200 mg/L for one hour .

- Dermal Toxicity :

- Subchronic Toxicity :

Metabolism and Pharmacokinetics

TGBE is primarily metabolized via oxidation pathways involving alcohol dehydrogenase and cytochrome P450 enzymes. These metabolic routes lead to the formation of alkoxy acids and triethylene glycol, which are further processed by the body .

- Skin Penetration : In vitro studies indicate that TGBE has low permeability through human skin (approximately ), suggesting limited absorption upon dermal exposure .

Case Studies

Several studies have assessed the biological activity of TGBE in various contexts:

- Foam Control Applications :

- Skin Irritation Studies :

- Comparative Toxicity Analysis :

Data Tables

| Study Type | Parameter | Result |

|---|---|---|

| Acute Oral Toxicity | LD50 (Rats) | 8,500 - 10,600 mg/kg |

| Acute Dermal Toxicity | LD50 (Rabbits) | 8,200 mg/kg |

| Subchronic Toxicity | NOAEL (30-day study) | 750 mg/kg/day |

| Skin Penetration | Rate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-(2-Butoxyethoxy)ethoxy)ethylamine, and how can reaction conditions be tuned to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, stepwise etherification of ethylene glycol derivatives with butanol under alkaline conditions (e.g., KOH/THF) is a common approach. Intermediate purification via fractional distillation is critical to remove unreacted butanol or shorter-chain ether byproducts. Reaction temperature should be maintained below 100°C to minimize thermal degradation of the amine group . Purity optimization may involve column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization in anhydrous ethanol .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the ether chain connectivity and amine proton environment. The amine proton typically appears as a broad singlet near δ 1.5–2.0 ppm in CDCl₃, while ether-linked CH₂ groups resonate at δ 3.4–3.7 ppm .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C ether stretch) validate functional groups.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (calculated: 235.3 g/mol) and detects impurities like residual ethylene glycol derivatives .

Q. How should researchers handle discrepancies in reported physical properties (e.g., density, solubility) of this compound?

- Methodological Answer : Contradictions in density or solubility data (e.g., polar vs. nonpolar solvents) may arise from variations in sample purity or measurement protocols. To resolve this:

- Cross-reference data from authoritative sources like NIST Chemistry WebBook or peer-reviewed studies .

- Perform comparative experiments under controlled conditions (e.g., standardized temperature/purity). For solubility, use UV-Vis spectroscopy to quantify solubility limits in solvents like water, ethanol, or DMSO .

Advanced Research Questions

Q. What role does the ethylene glycol chain length play in modulating the compound’s reactivity for bioconjugation or drug delivery applications?

- Methodological Answer : The triethylene glycol chain enhances hydrophilicity and flexibility, improving biocompatibility. For bioconjugation (e.g., with proteins or nucleic acids):

- The terminal amine can be functionalized with NHS esters or maleimide groups. Reaction efficiency depends on pH (optimize at pH 8.0–9.0) and steric hindrance from the butoxy group.

- Comparative studies using shorter/longer ethylene glycol chains (e.g., mono- vs. hexa-ethylene glycol) reveal trade-offs between solubility and conjugation efficiency .

Q. How can researchers assess the environmental persistence and metabolic pathways of this compound in ecotoxicological studies?

- Methodological Answer :

- Degradation Studies : Use HPLC-MS to track biodegradation in soil/water systems. The compound may hydrolyze to alkoxyacetic acids (e.g., 2-butoxyethoxy acetic acid), which are known metabolites of glycol ethers .

- Toxicity Screening : Perform in-vitro assays (e.g., algal growth inhibition or Daphnia magna mortality tests) to evaluate acute toxicity. Compare results with structurally similar compounds like 2-butoxyethanol, noting differences in EC₅₀ values due to the amine group’s polarity .

Q. What analytical strategies are recommended for resolving conflicting data on the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer :

- For Oxidative Stability : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Add antioxidants (e.g., BHT) to assess inhibition of amine oxidation.

- For Photolytic Degradation : Expose samples to UV light (λ = 254 nm) in quartz cells and monitor degradation kinetics via LC-MS. Identify photoproducts (e.g., nitrosamines or aldehydes) and correlate with pH-dependent pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.